molecular formula C9H6O2S2 B1220506 2,2'-Bithiophene-5-carboxylic acid CAS No. 2060-55-1

2,2'-Bithiophene-5-carboxylic acid

Cat. No. B1220506
CAS RN: 2060-55-1
M. Wt: 210.3 g/mol
InChI Key: PTNWHEHDBNNKEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2'-Bithiophene-5-carboxylic acid and its derivatives can be achieved through various methods. A straightforward approach involves the decarboxylation of 2,2'-bithiophene-5,5'-dicarboxylic acid during solvothermal treatment (Einkauf, Mathivathanan, & Lill, 2016). Another efficient synthesis route is based on the thiophene ring closure in the Fiesselmann reaction, allowing for the preparation of substituted 2,2'-bithiophene-5-carboxylic acids and esters with varying substituents (Kostyuchenko, Averkov, & Fisyuk, 2014).

Molecular Structure Analysis

The molecular structure of 2,2'-Bithiophene-5-carboxylic acid has been studied through crystallographic and spectroscopic methods. Structural analyses reveal that the thiophene rings in certain derivatives can be nearly coplanar or adopt a range of conformations depending on substituent effects and intermolecular interactions in the solid state (Pomerantz, Amarasekara, & Dias, 2002).

Chemical Reactions and Properties

2,2'-Bithiophene-5-carboxylic acid participates in various chemical reactions, leveraging its carboxylic acid functionality and the reactive nature of the thiophene rings. For instance, it can undergo reactions such as Suzuki cross-coupling, providing a pathway to synthesize thiophene-based derivatives with potential applications in organic electronics and materials science (Rasool et al., 2020).

Scientific Research Applications

Application 1: Interaction with TiO2 in Photoelectron Spectroscopy

  • Methods of Application : The PT2 was sublimed under ultra-high vacuum conditions. The electronic spectral density near the Fermi level was studied using synchrotron-based spectroscopy .
  • Results or Outcomes : The analysis of the O1s spectrum suggests a predominant bidentate geometry of the adsorption with both rutile and anatase surfaces. It was also theoretically and experimentally demonstrated that the PT2 adsorption causes the appearance of new electronic states in the gap near the TiO2 valence band .

Application 2: Electrosynthesis and Electrocatalytic Behaviour

  • Summary of the Application : 2,2’-Bithiophene-5-carboxylic acid is used in the electrosynthesis of organic-metal thin films .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Application 3: Synthesis of Terthiophene and Quaterthiophene Derivatives

  • Summary of the Application : 2,2’-Bithiophene-5-carboxylic acid is used in the synthesis of terthiophene and quaterthiophene derivatives .
  • Methods of Application : The reaction of bromosuccinimide with esters of 3-substituted 2,2’-bithiophene-5-carboxylic acids was used to obtain their 5’-bromo derivatives, which were further converted to esters of 3,3’‘’-disubstituted 2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene-5,5’‘’-dicarboxylic acids by heating in DMF with catalytic amounts of Pd(PPh3)4 .
  • Results or Outcomes : The obtained esters led to the corresponding 2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene-5,5’‘’- and 2,2’:5’,2’‘-terthiophene-5,5’'-dicarboxylic acids .

Application 4: Organic Field-Effect Transistor (OFET), Organic Light-Emitting Diode (OLED), Plastic Light Emitting Diode (PLED) and Organic Photovoltaic (OPV) Applications

  • Summary of the Application : 2,2’-Bithiophene is used as a precursor in the preparation of 5,5’-bis(trimethylstannyl)-2,2’-bithiophene, which is used for the synthesis of small molecules and polymer semiconductors for OFETs, OLEDs, PLEDs, and OPV applications .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Application 5: Synthesis of Luminescent Polymers and Solar Cell Sensitizers

  • Summary of the Application : Oligothiophenedicarboxylic acids and their derivatives, which can be synthesized from 2,2’-Bithiophene-5-carboxylic acid, are used for the synthesis of luminescent polymers (polyesters and polyamides) and also serve as effective solar cell sensitizers .
  • Methods of Application : The reaction of bromosuccinimide with esters of 3-substituted 2,2’-bithiophene-5-carboxylic acids was used to obtain their 5’-bromo derivatives, which were further converted to esters of 3,3’‘’-disubstituted 2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene-5,5’‘’-dicarboxylic acids by heating in DMF with catalytic amounts of Pd(PPh3)4 .
  • Results or Outcomes : The obtained esters led to the corresponding 2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene-5,5’‘’- and 2,2’:5’,2’‘-terthiophene-5,5’'-dicarboxylic acids .

Application 6: Preparation of Hybrid Organic/Inorganic Luminescent Materials

  • Summary of the Application : Oligothiophenedicarboxylic acids have been used in combination with zinc oxide for the preparation of hybrid organic/inorganic luminescent materials, including nanomaterials that are of interest for the fabrication of light emitting diodes .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers The interaction between 2,2’-Bithiophene-5-carboxylic acid and anatase (101) and rutile (110) TiO2 single crystal surfaces has been investigated in a study . The study used synchrotron-based spectroscopy to study the electronic spectral density near the Fermi level .

properties

IUPAC Name

5-thiophen-2-ylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNWHEHDBNNKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174612
Record name 2,2'-Bithiophene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bithiophene-5-carboxylic acid

CAS RN

2060-55-1
Record name 2,2'-Bithiophene-5-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002060551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Bithiophene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(thiophen-2-yl)thiophene-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

35 ml of NaOCl solution was heated to 55° C. and 5acetyl-2,2'-bithiophene was then added and stirred at 60°-70° C. for 2 hours. Then the reaction solution was cooled by ice bath and aqueous Na2S2O4 solution was added for removing the residual NaOCl. The reaction mixture was acidified by HCl(aq) and filtered to obtain golden product. The product was further recrystallized with 95% ethanol. The melting point of the product was 183-184%.
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Synthesis routes and methods II

Procedure details

To a suspension of 2,2′-bithiophene (1.0 g) in tetrahydrofuran (10 ml) was added a solution of n-butyl lithium in n-hexane (1.54 M, 4.3 ml) at −25° C. under nitrogen atmosphere. The mixture was stirred at −60° C. for 30 minutes. To the solution dry-ice (1.0 g) was added and the mixture was stirred at ambient temperature for 30 minutes. To the resultant suspension hydrochloric acid (1N, 10 ml) and ethyl acetate were added. The separated organic layer was washed with brine, dried over magnesium sulfate and evaporated under reduced pressure. The residue was triturated with diisopropyl ether. The resulting precipitate was collected by filtration, washed with diisopropyl ether and dried to give [2,2′]bithiophenyl-5-carboxylic acid (952 mg, 75.6%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
JD Einkauf, L Mathivathanan, DT de Lill - Journal of Molecular Structure, 2016 - Elsevier
The crystal structure of [2,2′-bithiophene]-5-carboxylic acid was obtained from in-situ decarboxylation of [2,2′-bithiophene]-5,5′-dicarboxylic acid during solvothermal treatment. UV–…
Number of citations: 7 www.sciencedirect.com
N Maouche, B Nessark, S Chelli, S Aeiyach… - American Journal of …, 2014 - scirp.org
2,2’-Bithiophene-5-carboxylic acid (BTA) thin-films on platinum (Pt) electrodes were electrochemically prepared in acetonitrile solution containing 0.1 M tetrabutylammonium perchlorate …
Number of citations: 1 www.scirp.org
J Dervaux, PA Cormier, C Struzzi… - The Journal of …, 2017 - pubs.aip.org
Probing the interaction between 2,2′-bithiophene-5-carboxylic acid and TiO2 by photoelectron spectroscopy: A joint experimental and theoretical study | The Journal of Chemical …
Number of citations: 4 pubs.aip.org
AS Kostyuchenko, EB Ulyankin… - Chemistry of …, 2018 - Springer
The reaction of bromosuccinimide with esters of 3-substituted 2,2'-bithiophene-5-carboxylic acids was used to obtain their 5'-bromo derivatives, which were further converted to esters of …
Number of citations: 1 link.springer.com
JD Einkauf, RE Ortega, L Mathivathanan… - New Journal of …, 2017 - pubs.rsc.org
A new three dimensional lanthanide-containing coordination polymer composed of 2,2′-bithiophene-5,5′-dicarboxylic acid ([Er2(C10H4O4S2)3(H2O)6]n) was solvothermally …
Number of citations: 24 pubs.rsc.org
AS Kostyuchenko, EA Drozdova, AS Fisyuk - Chemistry of Heterocyclic …, 2017 - Springer
Acylation of 2,2':5',2''-terthiophene and biphenyl gave 1-(2,2':5',2''-terthiophen-5-yl)dodecan-1-one and 1-(biphenyl-4-yl)dodecan-1-one, which upon treatment with phosphorus …
Number of citations: 21 link.springer.com
S Krompiec, M Filapek, I Grudzka-Flak, A Slodek… - Molecules, 2015 - mdpi.com
New catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination …
Number of citations: 20 www.mdpi.com
FP Chang, CC Chen, HC Huang… - Natural Product …, 2015 - journals.sagepub.com
A new bithiophene, 5-(4-hydroxy-3-methoxy-1-butyny)-2,2′-bithiophene (1), and sixteen known thiophenes: 2-(3,4-dihydroxybut-1-ynyl)-5-(penta-1,3-diynyl)thiophene (2), α-terthienyl (…
Number of citations: 7 journals.sagepub.com
M D'Auria, A De Mico, F D'Onofrio, D Mendola… - … of Photochemistry and …, 1989 - Elsevier
The arylation of 5-halogenothiophene-2-carbonitrile and methyl 5-halogenothiophene-2-carboxylate by a photochemical process was investigated. Whereas 5-bromothiophene-2-…
Number of citations: 16 www.sciencedirect.com
AS Kostyuchenko, TY Zheleznova… - Beilstein Journal of …, 2017 - beilstein-journals.org
New photoluminescent donor–acceptor–donor (DAD) molecules, namely 5'-aryl-substituted 2, 5-bis (3-decyl-2, 2'-bithiophen-5-yl)-1, 3, 4-oxadiazoles were prepared by palladium-…
Number of citations: 20 www.beilstein-journals.org

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